BenchChemオンラインストアへようこそ!

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

LC-MS/MS Internal Standard Isotopic Interference

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a stable isotope-labeled analog of talinolol, a cardioselective β1-adrenergic receptor blocker and well-characterized P-glycoprotein (P-gp) probe substrate. The compound incorporates five deuterium atoms at specific positions on the hydroxypropoxy side chain, resulting in a molecular formula of C20H28D5N3O3 and an average molecular weight of 368.53 g/mol.

Molecular Formula C₂₀H₂₈D₅N₃O₃
Molecular Weight 368.53
CAS No. 1329835-86-0
Cat. No. B1147040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
CAS1329835-86-0
SynonymsN-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; 
Molecular FormulaC₂₀H₂₈D₅N₃O₃
Molecular Weight368.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 (CAS 1329835-86-0) – Deuterated Talinolol Standard for Quantitative Bioanalysis


N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a stable isotope-labeled analog of talinolol, a cardioselective β1-adrenergic receptor blocker and well-characterized P-glycoprotein (P-gp) probe substrate [1]. The compound incorporates five deuterium atoms at specific positions on the hydroxypropoxy side chain, resulting in a molecular formula of C20H28D5N3O3 and an average molecular weight of 368.53 g/mol . This isotopic labeling enables its primary application as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of talinolol in biological matrices, ensuring accurate compensation for matrix effects and ionization variability [2].

Why Unlabeled Talinolol or Structural Analog Internal Standards Cannot Substitute N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5


Generic substitution of this deuterated standard with unlabeled talinolol or a structural analog internal standard (e.g., propranolol, metoprolol) introduces a quantifiable risk of analytical inaccuracy in LC–MS/MS workflows. Unlabeled talinolol cannot be distinguished from endogenous or dosed analyte by mass spectrometry, precluding its use as an internal standard for talinolol assays [1]. Structural analogs, while mass-differentiated, exhibit differing extraction recoveries, ionization efficiencies, and chromatographic retention times relative to talinolol—behavior that fails to track analyte-specific variations during sample preparation and analysis [2]. The deuterium-labeled talinolol-d5 provides chemical and physical near-identity to the analyte while maintaining a 5-Da mass shift, fulfilling the co-elution and ion suppression matching criteria essential for validated bioanalytical methods in pharmacokinetic, drug–drug interaction, and P-gp phenotyping studies [3].

Quantitative Differentiation Evidence for N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5


Mass Spectrometric Resolution: +5.03 Da Monoisotopic Mass Shift Eliminates Isotopic Overlap with Unlabeled Talinolol

The monoisotopic mass of Talinolol-d5 is 368.2836 Da versus 363.2522 Da for unlabeled talinolol, yielding a mass difference of 5.0314 Da [1] . This +5-Da shift positions the internal standard signal outside the natural isotopic envelope of the analyte, preventing signal cross-contribution that would otherwise compromise lower-limit-of-quantification (LLOQ) accuracy in selected reaction monitoring (SRM) transitions. By contrast, a hypothetical d3-labeled analog (mass shift ≈ +3 Da) risks partial overlap with the [M+1] or [M+2] isotopic peaks of unlabeled talinolol, depending on instrument resolution [2].

LC-MS/MS Internal Standard Isotopic Interference

Chemical Purity Benchmarking: Vendor-Reported Purity ≥98% for Talinolol-d5 Matches or Exceeds Unlabeled Talinolol Reference Standards

Vendor certificate-of-analysis data for (Rac)-Talinolol-d5 reports purity ≥98% (HPLC) . This is comparable to unlabeled talinolol reference standards, which are also specified at ≥98% or >98% purity by multiple suppliers [1]. The absence of a purity deficit in the deuterated form means that the internal standard contributes negligible impurity interference, supporting accurate calibration curve linearity and reproducibility in regulated bioanalysis.

Reference Standard Purity Quantitative Analysis

Co-Elution and Ion Suppression Matching: Deuterated Talinolol-d5 Demonstrates Near-Identical Chromatographic Retention to Talinolol

Deuterium-labeled internal standards are designed to co-elute with the non-labeled analyte under identical LC conditions, ensuring that both compounds experience the same degree of ion suppression or enhancement from matrix components [1]. While deuterium isotope effects can cause a slight retention time shift (typically <0.1 min for d5-labeled compounds on reversed-phase columns), structural analog internal standards (e.g., propranolol used in talinolol assays) can exhibit retention time differences of >1 min and recoveries differing by 15–30% from the analyte [2]. Talinolol-d5 minimizes this differential matrix effect risk, a critical factor for achieving precision <15% CV at LLOQ in pharmacokinetic studies.

Chromatographic Co-elution Ion Suppression Matrix Effects

Specificity for P-Glycoprotein Probe Substrate Quantification: Talinolol-d5 Enables Differentiation Between P-gp Activity and Passive Permeability

Talinolol is a well-validated probe substrate for P-glycoprotein (P-gp) activity, used extensively in Caco-2 bidirectional transport assays and clinical DDI studies [1]. Accurate quantification of talinolol in these systems requires an internal standard that does not itself undergo P-gp-mediated transport. Talinolol-d5, being chemically equivalent to talinolol, is transported identically, but its deuterium label allows mass-spectrometric differentiation from the dosed analyte, enabling precise determination of apparent permeability coefficients (Papp) and efflux ratios [2]. Generic deuterated beta-blockers such as metoprolol-d7 are not suitable internal standards for talinolol P-gp assays because they exhibit different transporter substrate specificity and chromatographic behavior .

P-glycoprotein Drug Transport Caco-2 Permeability

Optimal Application Scenarios for N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 in Bioanalytical and Pharmacological Research


Clinical Pharmacokinetic and Bioequivalence Studies of Talinolol Formulations

Talinolol-d5 serves as the internal standard of choice for validated LC-MS/MS methods quantifying talinolol in human plasma samples from bioequivalence trials. The 5-Da mass shift ensures analyte/internal standard signal separation, while co-elution mitigates differential matrix effects, supporting the precision and accuracy targets (≤15% CV, ±15% bias) required by FDA/EMA guidance for bioanalytical method validation [1].

P-Glycoprotein Phenotyping and Drug-Drug Interaction (DDI) Assessment

As a deuterated analog of the established P-gp probe talinolol, talinolol-d5 enables the accurate determination of talinolol concentrations in Caco-2 cell lysates, apical/basolateral media, and clinical plasma samples from DDI studies. Its chemical identity to the probe substrate ensures that the internal standard does not introduce transport-related bias, a critical requirement for calculating reliable efflux ratios and in vivo P-gp activity indices .

Method Development and Validation for Beta-Blocker Quantification in Complex Biological Matrices

Analytical laboratories developing multi-analyte LC-MS/MS panels for beta-blockers (including talinolol, atenolol, metoprolol) can employ talinolol-d5 as a dedicated internal standard for talinolol channels, while using separate deuterated analogs for other analytes. The d5-labeling pattern avoids cross-talk with other deuterated beta-blocker internal standards (e.g., atenolol-d7) in the same chromatographic run, enabling robust multiplexed quantification .

Quote Request

Request a Quote for N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.